6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide
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Overview
Description
6-Methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide is a heterocyclic compound that contains a pyridazine ring substituted with a methoxy group and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets .
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide typically involves the reaction of 6-methoxy-3-pyridazinecarboxylic acid with thiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
6-Methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Comparison with Similar Compounds
6-Methoxy-3-(2-thiazolyl)-1H-indole: Contains a similar thiazole ring but with an indole scaffold.
6-Methoxy-3-(1,3-thiazol-2-yl)-1H-indole: Another compound with a thiazole ring and an indole scaffold.
Thiazole Derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and antiviral properties.
Uniqueness: 6-Methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide is unique due to its specific combination of a pyridazine ring with a methoxy group and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-15-7-3-2-6(12-13-7)8(14)11-9-10-4-5-16-9/h2-5H,1H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGISOSDMKJYLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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